7,8,2'-Trihydroxyflavone

Catalog No.
S3319787
CAS No.
263407-44-9
M.F
C15H10O5
M. Wt
270.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,8,2'-Trihydroxyflavone

CAS Number

263407-44-9

Product Name

7,8,2'-Trihydroxyflavone

IUPAC Name

7,8-dihydroxy-2-(2-hydroxyphenyl)chromen-4-one

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

InChI

InChI=1S/C15H10O5/c16-10-4-2-1-3-8(10)13-7-12(18)9-5-6-11(17)14(19)15(9)20-13/h1-7,16-17,19H

InChI Key

JHGZYXRWZXMYBZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O)O

7,8,2'-Trihydroxyflavone is a flavonoid compound characterized by the presence of three hydroxyl groups located at positions 7, 8, and 2' of its flavone backbone. Its chemical formula is C15H10O5, and it is known for its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology. This compound exhibits a unique structural configuration that differentiates it from other flavonoids, contributing to its specific properties and functions.

  • Antioxidant activity: Flavonoids are known for their ability to scavenge free radicals, potentially protecting cells from oxidative damage.
  • Enzyme inhibition: Certain flavones can inhibit specific enzymes, potentially impacting various biological processes.

TrkB Agonism and Neuroprotection

One of the most promising research areas for 7,8,2'-Trihydroxyflavone is its potential role in neuroprotection. Studies have shown that it acts as an agonist for the tropomyosin receptor kinase B (TrkB), a receptor involved in the function and survival of nerve cells.

  • A study published in the Journal of Medicinal Chemistry demonstrated that 7,8,2'-Trihydroxyflavone is more potent than its derivative, tropoflavin, in activating TrkB in vitro. This suggests its potential for promoting neurogenesis and exhibiting antidepressant effects [].
  • Additionally, research published in Biochemical and Biophysical Research Communications showed that 7,8,2'-Trihydroxyflavone protected spiral ganglion neurons, which are essential for hearing, from degeneration both in cell cultures and in animal models. This suggests its potential therapeutic applications in neurodegenerative diseases like hearing loss.

Other Potential Applications

While research is still preliminary, 7,8,2'-Trihydroxyflavone is also being explored for its potential in other areas:

  • Antioxidant activity: Some studies suggest that 7,8,2'-Trihydroxyflavone may possess antioxidant properties, which could be beneficial for various health conditions [].
  • Anti-inflammatory activity: Initial research indicates that 7,8,2'-Trihydroxyflavone may have anti-inflammatory properties, but further investigation is needed [].
Typical of flavonoids due to the reactivity of its hydroxyl groups. These reactions include:

  • Oxidation: Hydroxyl groups can be oxidized to form ketones or quinones.
  • Methylation: Hydroxyl groups can be methylated using methylating agents.
  • Acylation: The compound can undergo acylation reactions to form esters.
  • Condensation: It may react with aldehydes or ketones to form chalcones.

These reactions are significant for modifying the compound's properties and enhancing its biological activity .

Research indicates that 7,8,2'-Trihydroxyflavone exhibits several biological activities:

  • Antioxidant Activity: The compound has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
  • Neuroprotective Effects: Similar to other trihydroxyflavones, it may act as a tropomyosin receptor kinase B agonist, promoting neuronal survival and growth .
  • Anti-inflammatory Properties: It may inhibit inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

These activities highlight its potential as a therapeutic agent in neurodegenerative diseases and other health conditions.

7,8,2'-Trihydroxyflavone can be synthesized through various methods:

  • Natural Extraction: It can be isolated from plants known to contain flavonoids.
  • Chemical Synthesis: Synthetic routes often involve the modification of simpler flavonoid precursors through hydroxylation or other functional group transformations.
  • Biotechnological Approaches: Utilizing microorganisms or plant cell cultures for biosynthesis is an emerging technique for producing flavonoids sustainably.

The choice of synthesis method depends on the desired yield and purity of the final product .

The applications of 7,8,2'-Trihydroxyflavone span several fields:

  • Pharmaceuticals: Due to its neuroprotective and anti-inflammatory properties, it is explored for potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Nutraceuticals: As a dietary supplement, it may provide health benefits related to antioxidant activity.
  • Cosmetics: Its antioxidant properties make it suitable for use in skincare formulations aimed at reducing oxidative damage to the skin.

These applications underscore the compound's versatility and importance in health-related industries.

Studies on the interaction of 7,8,2'-Trihydroxyflavone with various biological targets have revealed important insights:

  • Protein Binding: Investigations into how this compound interacts with proteins involved in cell signaling pathways have shown promising results in enhancing neuronal survival.
  • Synergistic Effects: Research has indicated that combining this flavonoid with other compounds may lead to enhanced therapeutic effects, particularly in neuroprotection .

Understanding these interactions is crucial for developing effective therapeutic strategies.

7,8,2'-Trihydroxyflavone shares structural similarities with other trihydroxyflavones but possesses unique features that set it apart. Here are some similar compounds:

Compound NameHydroxyl Group PositionsUnique Features
Apigenin (5,7,4'-trihydroxyflavone)5, 7, 4'Known for anti-cancer properties
Baicalein (5,6,7-trihydroxyflavone)5, 6, 7Exhibits strong anti-inflammatory effects
Norwogonin (5,7,8-trihydroxyflavone)5, 7, 8Noted for neuroprotective effects
Galangin (3,5,7-trihydroxyflavone)3, 5, 7Has antimicrobial properties

The distinct arrangement of hydroxyl groups in 7,8,2'-Trihydroxyflavone contributes to its specific biological activities and potential applications. This uniqueness makes it a valuable subject of study within the broader category of flavonoids .

XLogP3

2.1

Wikipedia

7,8,2'-TRIHYDROXYFLAVONE

Dates

Last modified: 04-14-2024

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